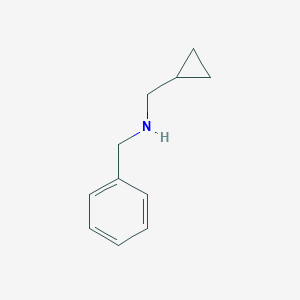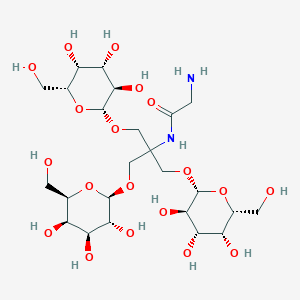
Trisgalactosylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisgalactosylglycine (TGG) is a glycosaminoglycan (GAG) molecule that is composed of three galactose molecules and one glycine molecule. It is a naturally occurring compound found in the extracellular matrix of various tissues, including cartilage, bone, and skin. TGG has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various diseases and conditions.
Wirkmechanismus
The mechanism of action of Trisgalactosylglycine is not fully understood, but it is believed to act through a variety of pathways. It has been shown to inhibit the activity of various enzymes involved in inflammation and angiogenesis, including matrix metalloproteinases and vascular endothelial growth factor. Trisgalactosylglycine has also been shown to modulate the activity of various signaling pathways involved in cell growth and differentiation, including the Wnt and BMP pathways.
Biochemische Und Physiologische Effekte
Trisgalactosylglycine has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the activity of various enzymes involved in inflammation and angiogenesis, including matrix metalloproteinases and vascular endothelial growth factor. Trisgalactosylglycine has also been shown to modulate the activity of various signaling pathways involved in cell growth and differentiation, including the Wnt and BMP pathways. Trisgalactosylglycine has been shown to have a protective effect on cartilage and bone tissue, making it a potential treatment for osteoarthritis and other degenerative joint diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Trisgalactosylglycine in lab experiments is that it is a naturally occurring compound found in the extracellular matrix of various tissues, making it a physiologically relevant molecule to study. Another advantage is that it has been shown to have a variety of biological activities, making it a versatile tool for studying various cellular processes. One limitation of using Trisgalactosylglycine in lab experiments is that it can be difficult to synthesize and purify, making it a relatively expensive reagent to use.
Zukünftige Richtungen
There are many potential future directions for research on Trisgalactosylglycine. One area of interest is the development of Trisgalactosylglycine-based therapies for cancer and other inflammatory diseases. Another area of interest is the role of Trisgalactosylglycine in cartilage and bone tissue homeostasis, and its potential as a treatment for osteoarthritis and other degenerative joint diseases. Further research is also needed to fully understand the mechanism of action of Trisgalactosylglycine and its interactions with other molecules in the extracellular matrix.
Synthesemethoden
The synthesis of Trisgalactosylglycine involves the enzymatic transfer of galactose molecules onto a glycine backbone. This process is mediated by the enzyme galactosyltransferase, which catalyzes the transfer of galactose from a donor molecule to the glycine backbone. The resulting Trisgalactosylglycine molecule is then further modified by other enzymes to produce various forms of the molecule with different biological activities.
Wissenschaftliche Forschungsanwendungen
Trisgalactosylglycine has been studied extensively for its potential therapeutic applications in a variety of diseases and conditions. It has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor properties, making it a promising candidate for the treatment of cancer and other inflammatory diseases. Trisgalactosylglycine has also been shown to have a protective effect on cartilage and bone tissue, making it a potential treatment for osteoarthritis and other degenerative joint diseases.
Eigenschaften
CAS-Nummer |
117973-59-8 |
|---|---|
Produktname |
Trisgalactosylglycine |
Molekularformel |
C24H44N2O19 |
Molekulargewicht |
664.6 g/mol |
IUPAC-Name |
2-amino-N-[1,3-bis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]propan-2-yl]acetamide |
InChI |
InChI=1S/C24H44N2O19/c25-1-11(30)26-24(5-40-21-18(37)15(34)12(31)8(2-27)43-21,6-41-22-19(38)16(35)13(32)9(3-28)44-22)7-42-23-20(39)17(36)14(33)10(4-29)45-23/h8-10,12-23,27-29,31-39H,1-7,25H2,(H,26,30)/t8-,9-,10-,12+,13+,14+,15+,16+,17+,18-,19-,20-,21-,22-,23-/m1/s1 |
InChI-Schlüssel |
HYXJROLSZPZXNA-MWCFOFQQSA-N |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCC(CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)(CO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)CN)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OCC(COC2C(C(C(C(O2)CO)O)O)O)(COC3C(C(C(C(O3)CO)O)O)O)NC(=O)CN)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OCC(COC2C(C(C(C(O2)CO)O)O)O)(COC3C(C(C(C(O3)CO)O)O)O)NC(=O)CN)O)O)O)O |
Andere CAS-Nummern |
117973-59-8 |
Synonyme |
N-tris(galactopyranosyloxymethyl)glycine methylamide trisgalactosylglycine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



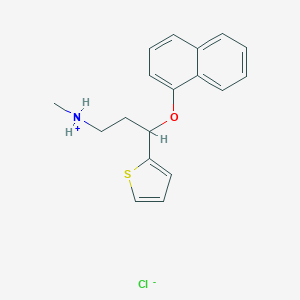
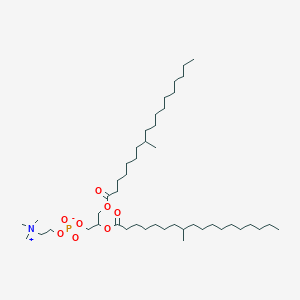
![C-Undecylcalix[4]resorcinarene](/img/structure/B54279.png)
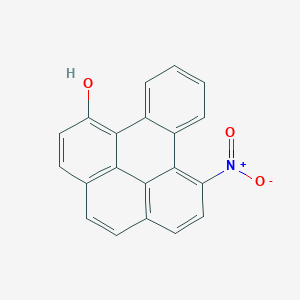

![Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B54288.png)
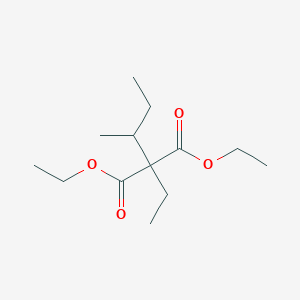


![[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate;hydrochloride](/img/structure/B54295.png)



